molecular formula C16H32N2Sn B1358077 1-Methyl-5-(tributylstannyl)-1H-pyrazole CAS No. 170682-50-5

1-Methyl-5-(tributylstannyl)-1H-pyrazole

Cat. No.: B1358077
CAS No.: 170682-50-5
M. Wt: 371.1 g/mol
InChI Key: MEFBHJAGBFBLEH-UHFFFAOYSA-N
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Description

1-Methyl-5-(tributylstannyl)-1H-pyrazole is an organotin compound featuring a pyrazole ring substituted with a methyl group at the first position and a tributylstannyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(tributylstannyl)-1H-pyrazole can be synthesized through the stannylation of 1-methyl-1H-pyrazole. The typical synthetic route involves the reaction of 1-methyl-1H-pyrazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(tributylstannyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other substituents through reactions with electrophiles.

    Oxidation Reactions: The stannyl group can be oxidized to form tin oxides or other tin-containing compounds.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions:

    Substitution Reactions: Electrophiles such as halogens or alkyl halides in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products:

    Substitution Reactions: Various substituted pyrazoles depending on the electrophile used.

    Oxidation Reactions: Tin oxides or other oxidized tin compounds.

    Coupling Reactions: Biaryl or other coupled products.

Scientific Research Applications

1-Methyl-5-(tributylstannyl)-1H-pyrazole has several applications in scientific research:

    Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules through cross-coupling reactions.

    Materials Science: Potential use in the development of new materials with unique properties due to the presence of the stannyl group.

    Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Catalysis: The stannyl group can act as a ligand in catalytic processes, enhancing the reactivity and selectivity of certain reactions.

Mechanism of Action

The mechanism of action of 1-methyl-5-(tributylstannyl)-1H-pyrazole largely depends on the specific reaction it is involved in. In cross-coupling reactions, the stannyl group facilitates the formation of carbon-carbon bonds by acting as a nucleophile. The pyrazole ring can also participate in coordination with metal catalysts, influencing the overall reactivity and selectivity of the compound.

Comparison with Similar Compounds

  • 1-Methyl-5-(tributylstannyl)-1H-imidazole
  • 1-Methyl-5-(tributylstannyl)-1H-1,2,3-triazole
  • 2-(Tributylstannyl)pyrimidine

Comparison: 1-Methyl-5-(tributylstannyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and applications

Properties

IUPAC Name

tributyl-(2-methylpyrazol-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFBHJAGBFBLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619098
Record name 1-Methyl-5-(tributylstannyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170682-50-5
Record name 1-Methyl-5-(tributylstannyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170682-50-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Lithium diisopropylamide (1.5 M in cyclohexane) (9.7 mL, 14.6 mmol) was added to a −78° C. solution of 1-methylpyrazole (1 g, 12.2 mmol) in tetrahydrofuran (15 mL). After stirring at −78° C. for 15 min, chloro-tri-n-butylstannane (3.9 mL, 14.6 mmol) was added dropwise. The reaction mixture was allowed to warm to ambient temperature overnight. The reaction mixture was quenched with saturated aqueous ammonium chloride, diluted with water and extracted with ethyl acetate. The combined organic extracts were dried (magnesium sulfate), filtered and concentrated in vacuo. Chromatography over silica eluting with 0-100 ethyl acetate/hexane afforded 1-methyl-5-(tributylstannyl)-1H-pyrazole.
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
chloro-tri-n-butylstannane
Quantity
3.9 mL
Type
reactant
Reaction Step Two

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